Cas no 2853-69-2 (2,4,7-Pteridinetriamine,6-(2-methylphenyl)-)
2853-69-2 structure
Product Name:2,4,7-Pteridinetriamine,6-(2-methylphenyl)-
N.o CAS:2853-69-2
MF:C13H13N7
MW:267.289220571518
CID:256042
PubChem ID:95122
Update Time:2025-04-19
2,4,7-Pteridinetriamine,6-(2-methylphenyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,4,7-Pteridinetriamine,6-(2-methylphenyl)-
- 6-(2-methylphenyl)pteridine-2,4,7-triamine
- 2,4,7-Triamino-6-o-tolylpteridine
- 6-(o-Tolyl)-2,4,7-triamino-pteridin
- 6-o-tolyl-pteridine-2,4,7-triamine
- BRN 0554022
- FDA 0283
- NSC19441
- WR 3090
- Wrair-ZB
- 6-ortho-tolylpteridine 2,7 triamine
- CHEMBL1992508
- Pteridine-2,4-7-triamine, 6-(2-methylphenyl)-
- WR-3090
- U7TEV282FU
- 2853-69-2
- TRIAMINO-6-O-TOLYPTERDINE
- SCHEMBL10456495
- 6-(o-tolyl)pteridine-2,4,7-triamine
- DTXSID40182753
- Pteridine, 6-o-tolyl-2,4,7-triamino-
- NCI60_001623
- 2,4,7-Pteridinetriamine, 6-(2-methylphenyl)-
- Q27290809
- 5-26-17-00451 (Beilstein Handbook Reference)
- UNII-U7TEV282FU
- NSC 19441
- Pteridine-2, 6-(2-methylphenyl)-
- PTERIDINE, 2,4,7-TRIAMINO-6-O-TOLYL- (6CI,7CI,8CI)
- NSC-19441
-
- Inchi: 1S/C13H13N7/c1-6-4-2-3-5-7(6)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12/h2-5H,1H3,(H6,14,15,16,18,19,20)
- Chave InChI: GXCOXYQKWSWCGG-UHFFFAOYSA-N
- SMILES: N1C2C(N)=NC(N)=NC=2N=C(C=1C1C=CC=CC=1C)N
Propriedades Computadas
- Massa Exacta: 267.12349
- Massa monoisotópica: 267.123
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 1
- Complexidade: 339
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.3
- Superfície polar topológica: 130Ų
Propriedades Experimentais
- Densidade: 1.446
- Ponto de ebulição: 550.7°C at 760 mmHg
- Ponto de Flash: 320.9°C
- Índice de Refracção: 1.794
- PSA: 129.62
- LogP: 2.88540
2,4,7-Pteridinetriamine,6-(2-methylphenyl)- Literatura Relacionada
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
2853-69-2 (2,4,7-Pteridinetriamine,6-(2-methylphenyl)-) Produtos relacionados
- 396-01-0(Triamterene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente